molecular formula C30H56N2 B14733569 N~1~,N~4~-Didodecylbenzene-1,4-diamine CAS No. 5835-37-0

N~1~,N~4~-Didodecylbenzene-1,4-diamine

Cat. No.: B14733569
CAS No.: 5835-37-0
M. Wt: 444.8 g/mol
InChI Key: HZHNEIIUNWTWIM-UHFFFAOYSA-N
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Description

N¹,N⁴-Didodecylbenzene-1,4-diamine is a synthetic aromatic diamine derivative featuring two dodecyl (C₁₂H₂₅) alkyl chains attached to the nitrogen atoms at the 1 and 4 positions of a benzene ring. The long alkyl chains confer hydrophobic properties, making it suitable for surfactant-like behavior or as a lipophilic pharmacophore modifier in drug design .

Properties

CAS No.

5835-37-0

Molecular Formula

C30H56N2

Molecular Weight

444.8 g/mol

IUPAC Name

1-N,4-N-didodecylbenzene-1,4-diamine

InChI

InChI=1S/C30H56N2/c1-3-5-7-9-11-13-15-17-19-21-27-31-29-23-25-30(26-24-29)32-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,31-32H,3-22,27-28H2,1-2H3

InChI Key

HZHNEIIUNWTWIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Didodecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Benzene-1,4-diamine+2Dodecyl bromideK2CO3,DMF,RefluxN1,N4-Didodecylbenzene-1,4-diamine\text{Benzene-1,4-diamine} + 2 \text{Dodecyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{N}^1,\text{N}^4\text{-Didodecylbenzene-1,4-diamine} Benzene-1,4-diamine+2Dodecyl bromideK2​CO3​,DMF,Reflux​N1,N4-Didodecylbenzene-1,4-diamine

Industrial Production Methods

On an industrial scale, the production of N1,N~4~-Didodecylbenzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Didodecylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO~3~) for nitration or sulfuric acid (H~2~SO~4~) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~,N~4~-Didodecylbenzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It is used in the production of specialty polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N~4~-Didodecylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The dodecyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Benzene-1,4-diamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N¹,N⁴-Didodecylbenzene-1,4-diamine Two dodecyl (C₁₂H₂₅) chains ~504.8* Hydrophobic; potential surfactant/drug carrier N/A
N¹,N¹-Diethylpentane-1,4-diamine Diethylamine side chain ~158.3 Mimics chloroquine pharmacophore; poor antimalarial activity
N¹,N⁴-Bis(4-(dimethylamino)benzyl)benzene-1,4-diamine Two dimethylaminobenzyl groups ~406.5 Antimicrobial activity against S. aureus and E. coli
N¹,N¹,N⁴,N⁴-Tetrakis(4-bromophenyl)benzene-1,4-diamine Four bromophenyl groups ~792.3 Brominated precursor for cross-coupling reactions
N¹,N¹-Diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine Diethylamine + quinoline Schiff base ~347.5 Non-planar structure; metal coordination agent
N,N'-Diphenylbenzidine Biphenyl core with phenylamine groups ~366.5 π-conjugated systems; electronics/polymers

*Calculated based on benzene-1,4-diamine (108.14 g/mol) + 2×C₁₂H₂₅ (170.33 g/mol each).

Functional Comparisons

Hydrophobicity and Solubility

The dodecyl chains in N¹,N⁴-Didodecylbenzene-1,4-diamine significantly enhance lipid solubility compared to analogs with shorter alkyl (e.g., diethyl) or polar groups (e.g., dimethylamino). This property could improve membrane permeability in drug delivery systems, contrasting with the hydrophilic N¹,N⁴-bis(4-(dimethylamino)benzyl) derivative, which shows enhanced solubility in polar solvents .

Key Research Findings

Substituent-Driven Bioactivity: Polar substituents (e.g., dimethylamino) enhance antimicrobial activity, while bulky alkyl chains (e.g., dodecyl) may improve drug delivery efficiency but reduce target specificity .

Synthetic Flexibility: Brominated derivatives (e.g., tetrakis(4-bromophenyl)) enable modular synthesis of complex architectures, whereas Schiff base formation (e.g., quinoline derivatives) expands coordination chemistry applications .

Structure-Property Relationships : Hydrophobic substituents dominate solubility and aggregation behavior, whereas aromatic/heterocyclic groups dictate electronic and optical properties .

Notes

  • Direct experimental data on N¹,N⁴-Didodecylbenzene-1,4-diamine is absent in the provided evidence; comparisons are inferred from structural analogs.
  • Substituent effects on bioactivity and material performance are critical for tailoring benzene-1,4-diamine derivatives to specific applications.

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